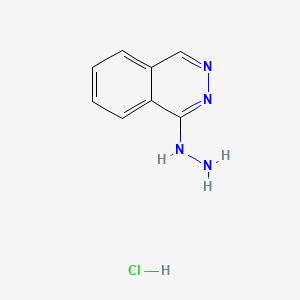

Hydralazine hydrochloride

Descripción general

Descripción

Hydralazine hydrochloride is an antihypertensive agent used for the management of essential hypertension or severe hypertension associated with conditions requiring immediate action, heart failure, and pre-eclampsia or eclampsia . It is a vasodilator that works by relaxing the muscles in your blood vessels to help them dilate (widen). This lowers blood pressure and allows blood to flow more easily through your veins and arteries .

Synthesis Analysis

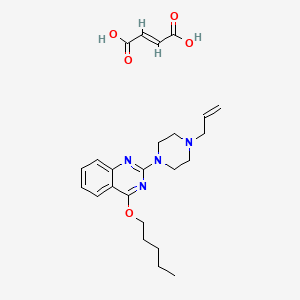

The synthesis of hydralazine hydrochloride involves a novel method of preparing hydralazine derivatives of compounds containing a pyridazine ring .

Molecular Structure Analysis

The molecular formula of Hydralazine hydrochloride is C8H9ClN4. It has a molecular weight of 196.637 .

Chemical Reactions Analysis

Hydralazine hydrochloride itself is a reducing agent and its redox properties vary as the oxidizing agent and applied conditions vary . The hydrolysis rate follows first order kinetics under nitrogen, at constant pH, temperature, and buffer concentration .

Physical And Chemical Properties Analysis

Hydralazine hydrochloride has a molecular weight of 196.64 and is a solid form. It is soluble in DMSO .

Aplicaciones Científicas De Investigación

Antihypertensive Therapy

Hydralazine hydrochloride is primarily used as an antihypertensive agent. It works by relaxing blood vessels, which lowers blood pressure and allows for increased blood flow .

Antioxidant Effects

Recent studies suggest that hydralazine has antioxidative properties, which can be beneficial in conditions like chronic kidney disease (CKD) by providing renal protection through its anti-apoptotic and angiogenesis effects .

DNA Demethylation

Hydralazine is known to exert DNA demethylation effects, which could have therapeutic implications in diseases where DNA methylation plays a role, such as certain cancers .

Anti-inflammatory Abilities

The compound also has anti-inflammatory abilities, which contribute to its reno-protective effects and may be useful in treating inflammatory conditions .

Analytical Chemistry

Hydralazine hydrochloride is analyzed in pharmaceutical preparations and biological fluids using techniques like gas chromatography for quality control purposes .

Spectrophotometric Analysis

A UV spectrophotometric method exists for determining hydralazine hydrochloride in tablet form, which is important for ensuring correct dosage and efficacy .

Potentiometric Determination

Hydralazine hydrochloride is utilized in potentiometric methods for determining osmium (VIII) concentrations in various mixtures, showcasing its versatility in analytical chemistry applications .

Mecanismo De Acción

Target of Action

Hydralazine hydrochloride primarily targets the blood vessels in the body . It is a vasodilator , meaning it works by relaxing the smooth muscles in the walls of arteries and arterioles . This relaxation leads to the dilation of these blood vessels, which in turn reduces the resistance to blood flow .

Mode of Action

It is believed to exert its effects through the inhibition of calcium release from the sarcoplasmic reticulum and inhibition of myosin phosphorylation in arterial smooth muscle cells . This results in the relaxation and dilation of the blood vessels, thereby decreasing systemic vascular resistance .

Biochemical Pathways

Hydralazine hydrochloride undergoes metabolism by the N-acetyltransferase 2 (NAT2) enzyme . It has been found to induce the hypoxia-inducible factor-1alpha (HIF-1α), vascular endothelial growth factor (VEGF), and angiogenesis by inhibiting prolyl hydroxylases . This suggests that hydralazine may have a role in the regulation of cellular responses to hypoxia.

Pharmacokinetics

Hydralazine hydrochloride is rapidly absorbed from the gastrointestinal tract, with an onset of antihypertensive effect occurring within 20-30 minutes following oral administration . The bioavailability of hydralazine is affected by concomitant food administration, which increases absorption 2- to 3-fold . It undergoes extensive first-pass metabolism in the liver, with a mean fractional availability of about 0.30 to 0.35 for slow acetylators and 0.10 to 0.16 for rapid acetylators . The drug is primarily excreted in the urine .

Result of Action

The primary result of hydralazine hydrochloride’s action is a reduction in blood pressure . By dilating the blood vessels, it decreases the resistance to blood flow, which in turn reduces the workload on the heart . This can help prevent heart attacks and strokes, making it an important medication for managing hypertension .

Action Environment

The action of hydralazine hydrochloride can be influenced by various environmental factors. For instance, the hydrolysis kinetics of hydralazine hydrochloride was found to be influenced by pH, with the hydrolysis taking place by water attack on the dicationic and the cationic forms of the drug . Additionally, the drug’s bioavailability is affected by food intake, with concomitant food administration increasing absorption .

Direcciones Futuras

Propiedades

IUPAC Name |

phthalazin-1-ylhydrazine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8N4.ClH/c9-11-8-7-4-2-1-3-6(7)5-10-12-8;/h1-5H,9H2,(H,11,12);1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZUXNZUWOTSUBMN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C=NN=C2NN.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9ClN4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

86-54-4 (Parent) | |

| Record name | Hydralazine hydrochloride [USP:JAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000304201 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID1044645 | |

| Record name | Hydralazine hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1044645 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

196.64 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

Very slightly soluble in ether and alcohol, In 95% ethanol, 0.2 g/100 ml, In water, 44.2 g/l @ 25 °C; 30.1 g/l @ 15 °C | |

| Record name | HYDRALAZINE HYDROCHLORIDE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/434 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Mechanism of Action |

Hydralazine causes direct relaxation of arteriolar smooth muscle. The molecular mechanism of this effect is not known. It is not a dilator of capacitance vessels (e.g., the epicardial coronary arteries) and does not relax venous smooth muscle. Hydralazine-induced vasodilatation is associated with powerful stimulation of the sympathetic nervous system, which results in increased heart rate and contractility, increased plasma renin activity, and fluid retention; all of these effects counteract the antihypertensive effect of hydralazine. Although most of the sympathetic activity is due to a baroreceptor-mediated reflex, hydralazine may stimulate the release of norepinephrine from sympathetic nerve terminals and augment myocardial contractility directly. | |

| Record name | HYDRALAZINE HYDROCHLORIDE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/434 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Product Name |

Hydralazine hydrochloride | |

Color/Form |

Yellow crystals, White, crystalline powder | |

CAS RN |

304-20-1 | |

| Record name | Hydralazine hydrochloride | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=304-20-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Hydralazine hydrochloride [USP:JAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000304201 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | HYDRALAZINE HYDROCHLORIDE | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=757058 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | HYDRALAZINE HYDROCHLORIDE | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=89394 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Phthalazine, 1-hydrazinyl-, hydrochloride (1:1) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Hydralazine hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1044645 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Hydralazine hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.005.593 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | HYDRALAZINE HYDROCHLORIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/FD171B778Y | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | HYDRALAZINE HYDROCHLORIDE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/434 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Melting Point |

Decomposes at 273 °C | |

| Record name | HYDRALAZINE HYDROCHLORIDE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/434 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

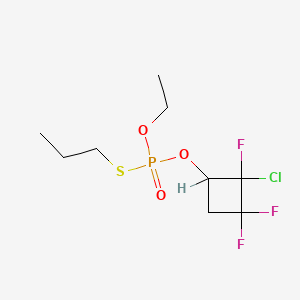

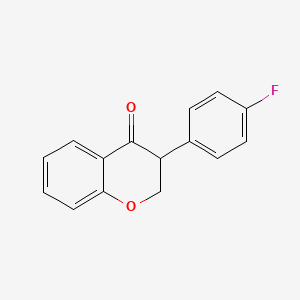

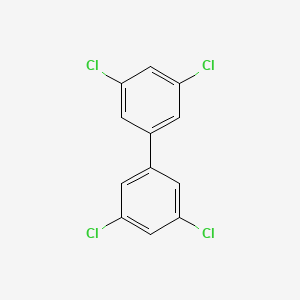

Feasible Synthetic Routes

Q & A

A: Hydralazine hydrochloride is a direct-acting smooth muscle relaxant that primarily targets the arterioles, leading to a decrease in peripheral vascular resistance. [, ]. This vasodilation reduces blood pressure and improves blood flow.

A: While hydralazine hydrochloride predominantly acts on arterioles, it has a less pronounced effect on veins compared to other vasodilators. []

A: The molecular formula of hydralazine hydrochloride is C8H9ClN4, and its molecular weight is 196.64 g/mol. []

A: Yes, Fourier-Transform Infrared (FTIR) spectroscopy has been used to analyze hydralazine hydrochloride. [, , ]. This technique helps to identify the functional groups present in the molecule and assess its compatibility with other excipients in pharmaceutical formulations.

A: Hydralazine hydrochloride exhibits limited stability in oral syrup formulations, with a shelf life of approximately 5 days at room temperature. []. The degradation follows first-order kinetics, and there are no significant changes in pH or physical appearance during degradation.

A: Yes, certain excipients can negatively impact the stability of hydralazine hydrochloride. For example, dextrose, fructose, lactose, and maltose have been shown to accelerate its degradation []. Similarly, starch can interact with hydralazine hydrochloride, forming fluorescent triazolophthalazine derivatives and leading to a decrease in tablet strength over time. []

ANone: Based on the provided research, there is no evidence suggesting that hydralazine hydrochloride possesses catalytic properties.

ANone: The provided research papers do not delve into the computational chemistry or modeling aspects of hydralazine hydrochloride.

A: Hydralazine hydrochloride demonstrates optimal stability in a slightly acidic pH range. For instance, in dextrose solutions, the stability is highest between pH 3.2 and 4.4. []

ANone: Several approaches have been investigated to enhance hydralazine hydrochloride bioavailability, including:

- Buccal muco-adhesive tablets: These formulations, incorporating polymers like carbopol 934P and HPMC K4M, have shown promising results in increasing the drug's residence time in the oral cavity and potentially enhancing its absorption. []

- Floating alginate microbeads: These microbeads, formulated using sodium alginate and HPMC, are designed to prolong gastric residence time, thereby potentially improving drug absorption and extending its duration of action. []

- Sustained-release tablets: Formulations utilizing thermal granulation techniques with HPMC and PEG 6000 as matrices have been developed to achieve sustained release of hydralazine hydrochloride, potentially leading to improved therapeutic outcomes. []

ANone: Specific details about SHE regulations pertaining to hydralazine hydrochloride are not discussed in the provided research papers.

A: Hydralazine hydrochloride exhibits significant first-pass metabolism, resulting in a relatively low and variable oral bioavailability ranging from 26% to 50%. []

A: The half-life of hydralazine hydrochloride is relatively short, ranging from 2 to 4 hours. []. This short half-life necessitates frequent dosing to maintain therapeutic drug levels.

A: Yes, studies in hypertensive Wistar rats have demonstrated that hydralazine hydrochloride loaded albumin microspheres, designed for intramuscular administration, exhibit prolonged blood pressure reduction compared to the drug solution [].

A: The A-HeFT trial demonstrated that the combination of hydralazine hydrochloride and isosorbide dinitrate significantly improved survival and reduced hospitalizations for heart failure in self-identified Black patients [, ]. This landmark trial led to the FDA approval of BiDil®, a fixed-dose combination of these drugs, specifically for this patient population.

ANone: The provided research papers do not specifically address resistance mechanisms or cross-resistance associated with hydralazine hydrochloride.

A: While generally considered safe, hydralazine hydrochloride can cause adverse effects in some patients. Notably, it has been linked to drug-induced lupus erythematosus, a potentially serious autoimmune condition [, , ].

ANone: While the provided research papers highlight various formulation strategies to enhance hydralazine hydrochloride delivery and bioavailability (e.g., buccal tablets, floating microbeads, sustained-release tablets), they do not specifically discuss targeted drug delivery approaches.

ANone: The provided research does not delve into biomarkers for predicting efficacy, monitoring treatment response, or identifying adverse effects related to hydralazine hydrochloride.

ANone: Several analytical methods are utilized for quantifying hydralazine hydrochloride, including:

- High-Performance Liquid Chromatography (HPLC): This technique allows for the separation and quantification of hydralazine hydrochloride in complex mixtures, such as pharmaceutical formulations. Various HPLC methods, including reversed-phase and stability-indicating methods, have been developed and validated for this purpose [, , , ].

- UV Spectrophotometry: This method relies on the absorption of ultraviolet light by hydralazine hydrochloride. It can be used to determine drug content in both pure form and pharmaceutical preparations [, , , , ].

- Chemiluminescence (CL): This highly sensitive technique is based on the enhancement of chemiluminescence intensity in specific reaction systems (e.g., Luminol-Potassium Ferricyanide) upon the addition of hydralazine hydrochloride. []

ANone: The provided research does not provide specific details about the environmental impact or degradation pathways of hydralazine hydrochloride.

ANone: The provided research does not explicitly focus on the dissolution and solubility characteristics of hydralazine hydrochloride.

A: Method validation for hydralazine hydrochloride determination typically involves assessing parameters such as accuracy, precision, linearity, range, robustness, limit of detection (LOD), and limit of quantification (LOQ), as per ICH guidelines [, , , ].

A: While not explicitly discussed, the provided research implicitly highlights the importance of quality control and assurance in the development, manufacturing, and distribution of hydralazine hydrochloride formulations. This is evident in the emphasis on analytical method validation, stability studies, and compatibility assessments [, , ].

ANone: The research papers do not offer insights into the potential immunogenicity or immunological responses associated with hydralazine hydrochloride.

ANone: The provided research papers do not delve into drug-transporter interactions related to hydralazine hydrochloride.

ANone: Specific details regarding hydralazine hydrochloride's effects on drug-metabolizing enzymes are not covered in the provided research.

ANone: Specific strategies for recycling and waste management related to hydralazine hydrochloride are not addressed in the provided research.

A: The provided research papers showcase the utilization of various research tools and resources for studying hydralazine hydrochloride, including HPLC, UV spectrophotometry, FTIR spectroscopy, and animal models [, , , , ].

A: Hydralazine hydrochloride was one of the earliest directly acting vasodilators introduced for the treatment of hypertension []. Its use, particularly in combination with isosorbide dinitrate, has been crucial in addressing racial disparities in heart failure treatment outcomes [, ].

A: The research on hydralazine hydrochloride highlights the intersections of various scientific disciplines, including medicinal chemistry, pharmacology, pharmaceutical sciences, and analytical chemistry. The development and optimization of different formulations, coupled with rigorous analytical method validation and stability assessments, underscore the collaborative nature of this research field [, , , , , , , ].

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(4R,9R,10R,13S,14S)-5,5,9,14-Tetramethyltetracyclo[11.2.1.01,10.04,9]hexadec-7-ene](/img/structure/B1673351.png)

![{3,5-Dichloro-4-[4-Hydroxy-3-(Propan-2-Yl)phenoxy]phenyl}acetic Acid](/img/structure/B1673361.png)

![N-Hydroxy-3-[6-oxo-1-(3-phenylpropyl)-2,3-dihydropyridin-5-yl]propanamide](/img/structure/B1673365.png)

![(2R)-2-[[1-[[(3S)-1-(carboxymethyl)-2-oxo-4,5-dihydro-3H-1-benzazepin-3-yl]carbamoyl]cyclopentyl]methyl]-4-phenylbutanoic acid](/img/structure/B1673368.png)

![6-(7-Methoxy-2-trifluoromethylpyrazolo[1,5-a]pyridin-4-yl)-5-methyl-4,5-dihydro-2H-pyridazin-3-one](/img/structure/B1673371.png)

![benzyl N-[(2S)-1-[(3-bromo-4,5-dihydro-1,2-oxazol-5-yl)methylamino]-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]carbamate](/img/structure/B1673372.png)